molecular formula C23H25NO5 B11152355 N-Cyclohexyl-2-({8-methoxy-6-oxo-6H-benzo[C]chromen-3-YL}oxy)-N-methylacetamide CAS No. 854002-79-2

N-Cyclohexyl-2-({8-methoxy-6-oxo-6H-benzo[C]chromen-3-YL}oxy)-N-methylacetamide

Cat. No.: B11152355
CAS No.: 854002-79-2
M. Wt: 395.4 g/mol
InChI Key: BKMXZCPSDYPWAQ-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-({8-methoxy-6-oxo-6H-benzo[C]chromen-3-YL}oxy)-N-methylacetamide is a complex organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

The synthesis of N-Cyclohexyl-2-({8-methoxy-6-oxo-6H-benzo[C]chromen-3-YL}oxy)-N-methylacetamide involves multiple steps. The key steps include the formation of the benzo[c]chromen-3-yl core, followed by the introduction of the methoxy and oxo groups. The final step involves the coupling of the cyclohexyl and methylacetamide moieties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Chemical Reactions Analysis

N-Cyclohexyl-2-({8-methoxy-6-oxo-6H-benzo[C]chromen-3-YL}oxy)-N-methylacetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-Cyclohexyl-2-({8-methoxy-6-oxo-6H-benzo[C]chromen-3-YL}oxy)-N-methylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-({8-methoxy-6-oxo-6H-benzo[C]chromen-3-YL}oxy)-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of specific enzymes and modulation of signaling pathways .

Comparison with Similar Compounds

N-Cyclohexyl-2-({8-methoxy-6-oxo-6H-benzo[C]chromen-3-YL}oxy)-N-methylacetamide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

Properties

CAS No.

854002-79-2

Molecular Formula

C23H25NO5

Molecular Weight

395.4 g/mol

IUPAC Name

N-cyclohexyl-2-(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxy-N-methylacetamide

InChI

InChI=1S/C23H25NO5/c1-24(15-6-4-3-5-7-15)22(25)14-28-17-9-11-19-18-10-8-16(27-2)12-20(18)23(26)29-21(19)13-17/h8-13,15H,3-7,14H2,1-2H3

InChI Key

BKMXZCPSDYPWAQ-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C(=O)COC2=CC3=C(C=C2)C4=C(C=C(C=C4)OC)C(=O)O3

Origin of Product

United States

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